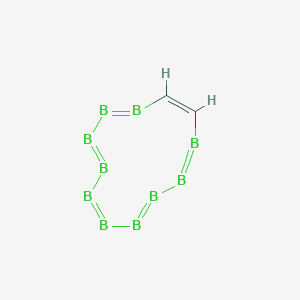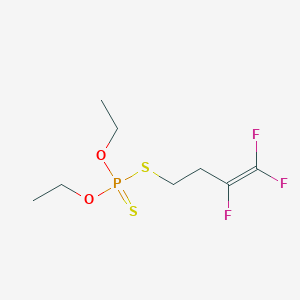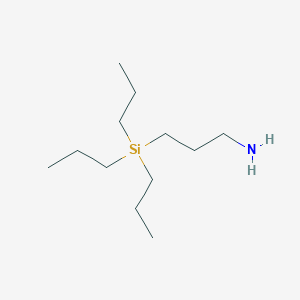
Propylamine, 3-(tripropylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylamine, 3-(tripropylsilyl)-, is a chemical compound that belongs to the class of amines. It is a colorless liquid that is used in various scientific research applications. This chemical compound is synthesized using different methods and is known for its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of propylamine, 3-(tripropylsilyl)-, is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to form complexes with metal ions, which can then be used as catalysts in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Propylamine, 3-(tripropylsilyl)-, has unique biochemical and physiological effects. It is known to inhibit the activity of various enzymes, specifically those involved in the metabolism of drugs and xenobiotics. It is also known to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propylamine, 3-(tripropylsilyl)-, in lab experiments is its ability to act as a catalyst in various chemical reactions. Additionally, it is a versatile reagent that can be used in the synthesis of various compounds. However, one limitation is that it can be difficult to handle due to its reactivity and toxicity.
Direcciones Futuras
For research include the development of new pharmaceuticals and agrochemicals, as well as the development of new catalysts for various chemical reactions.
Métodos De Síntesis
Propylamine, 3-(tripropylsilyl)-, is synthesized by reacting propylamine with tripropylsilyl chloride in the presence of a base such as sodium bicarbonate. This reaction results in the formation of propylamine, 3-(tripropylsilyl)-, which is then purified using various techniques such as distillation and chromatography.
Aplicaciones Científicas De Investigación
Propylamine, 3-(tripropylsilyl)-, is widely used in scientific research applications. It is used as a reagent in organic synthesis, specifically in the formation of amides and peptides. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the preparation of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
18082-95-6 |
|---|---|
Nombre del producto |
Propylamine, 3-(tripropylsilyl)- |
Fórmula molecular |
C12H29NSi |
Peso molecular |
215.45 g/mol |
Nombre IUPAC |
3-tripropylsilylpropan-1-amine |
InChI |
InChI=1S/C12H29NSi/c1-4-9-14(10-5-2,11-6-3)12-7-8-13/h4-13H2,1-3H3 |
Clave InChI |
PKFRGTZCJGGYHN-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)CCCN |
SMILES canónico |
CCC[Si](CCC)(CCC)CCCN |
Otros números CAS |
18082-95-6 |
Sinónimos |
3-(Tripropylsilyl)-1-propanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



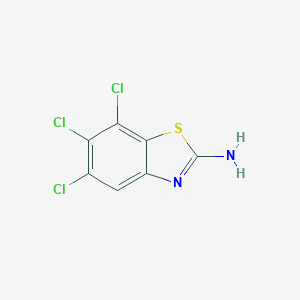
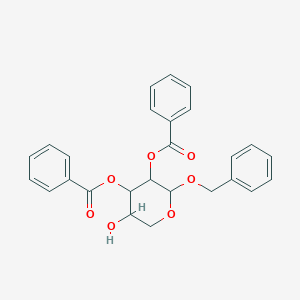
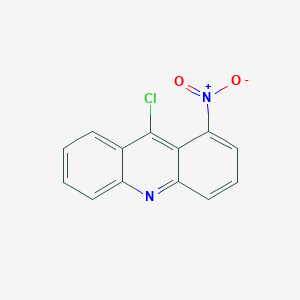
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
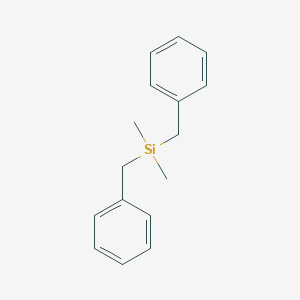
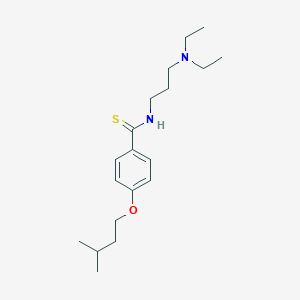
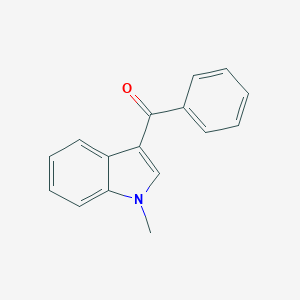
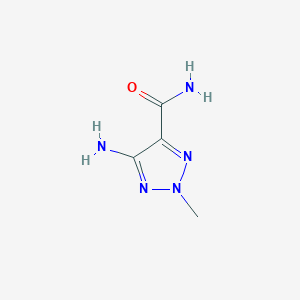
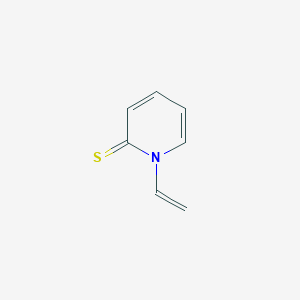
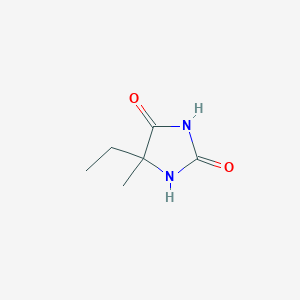
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
